molecular formula C12H17N3O2S2 B2418692 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 2034546-18-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2418692
CAS No.: 2034546-18-2
M. Wt: 299.41
InChI Key: GGEAPTYBZVOVPY-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a methanesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-9-6-10(2)15(14-9)12(7-13-19(3,16)17)11-4-5-18-8-11/h4-6,8,12-13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEAPTYBZVOVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3,5-Dimethylpyrazole

The pyrazole ring is synthesized via cyclocondensation of hydrazine with acetylacetone (2,4-pentanedione). This reaction proceeds under acidic or neutral conditions, yielding 3,5-dimethylpyrazole as a crystalline solid. The mechanism involves nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization.

Reaction Conditions

  • Reactants : Hydrazine hydrate (1.2 eq), acetylacetone (1.0 eq)
  • Solvent : Ethanol or water
  • Temperature : Reflux (78°C for ethanol; 100°C for water)
  • Yield : 85–92%

Alkylation with Thiophene Derivative

The pyrazole nitrogen is alkylated using 2-(thiophen-3-yl)ethyl bromide to introduce the thiophene moiety. This step requires a strong base, such as sodium hydride (NaH), to deprotonate the pyrazole and facilitate nucleophilic substitution.

Optimized Protocol

  • Base : NaH (1.5 eq) in tetrahydrofuran (THF)
  • Alkylating Agent : 2-(thiophen-3-yl)ethyl bromide (1.2 eq)
  • Temperature : 0°C to room temperature
  • Reaction Time : 12–16 hours
  • Yield : 70–78%

Introduction of the Methanesulfonamide Group

The final step involves sulfonylation of the primary amine intermediate with methanesulfonyl chloride (MsCl). This reaction is typically conducted in a polar aprotic solvent with a tertiary amine base to scavenge HCl.

Amine Intermediate Preparation

The ethyl linker between the pyrazole and thiophene groups is functionalized with an amine group. This is achieved via Gabriel synthesis or reduction of a nitrile intermediate.

Gabriel Synthesis Protocol

  • Phthalimide Protection : React 2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-3-yl)ethyl bromide with potassium phthalimide in dimethylformamide (DMF).
  • Deprotection : Hydrazinolysis of the phthalimide group using hydrazine hydrate in ethanol.
  • Overall Yield : 65–70%

Sulfonylation Reaction

The free amine is treated with methanesulfonyl chloride under controlled conditions to prevent over-sulfonylation.

Key Parameters

Parameter Value
Solvent Dichloromethane (DCM)
Base Triethylamine (Et₃N, 2.5 eq)
Temperature 0–5°C (ice bath)
Reaction Time 2–4 hours
Yield 80–88%

Mechanistic Insight : The base deprotonates the amine, enabling nucleophilic attack on the electrophilic sulfur of MsCl. The reaction proceeds via a two-step mechanism: formation of a sulfonate intermediate followed by HCl elimination.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance sulfonylation efficiency by stabilizing ionic intermediates. Protic solvents (e.g., ethanol) reduce yields due to competitive hydrolysis of MsCl.

Temperature Control

Maintaining temperatures below 5°C during sulfonylation minimizes side reactions such as sulfonate ester formation or N-overalkylation.

Alternative Sulfonylation Agents

While MsCl is standard, methane sulfonic anhydride offers higher reactivity but requires stringent moisture control.

Characterization and Analytical Data

The final product is validated using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

  • δ 2.25 (s, 6H, pyrazole-CH₃)
  • δ 3.05 (s, 3H, SO₂CH₃)
  • δ 4.12–4.18 (m, 2H, CH₂NH)
  • δ 6.85–7.22 (m, 3H, thiophene-H)

¹³C NMR (100 MHz, CDCl₃)

  • δ 11.2 (pyrazole-CH₃)
  • δ 40.5 (SO₂CH₃)
  • δ 52.8 (CH₂NH)
  • δ 125.4–140.1 (thiophene and pyrazole carbons)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₇N₃O₂S₂ : 319.0782
  • Observed : 319.0785

Applications and Derivatives

The compound’s sulfonamide group enhances bioavailability, making it a candidate for:

  • Antimicrobial Agents : Pyrazole-thiophene hybrids exhibit activity against Gram-positive bacteria.
  • Kinase Inhibitors : Sulfonamide derivatives modulate ATP-binding sites in kinases.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide and its derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines.

Case Study 1 : A derivative demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC₅₀ (C6 Cell Line)IC₅₀ (SH-SY5Y Cell Line)Mechanism of Action
Compound 5f5.13 µM5.00 µMInduces apoptosis and cell cycle arrest
5-Fluorouracil8.34 µM8.53 µMInhibits RNA synthesis

Antimicrobial Properties

This compound has also been recognized for its broad-spectrum antimicrobial activity. Research indicates that pyrazolone derivatives exhibit significant antibacterial and antifungal properties.

Antibacterial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy, making it a candidate for treating inflammatory diseases. Pyrazolone derivatives have demonstrated the ability to inhibit inflammatory pathways.

Case Study 2 : A study on related pyrazole derivatives indicated significant anti-inflammatory effects through inhibition of heat-induced protein denaturation .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundStructureAnti-inflammatory Activity
2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolStructureHigher activity than diclofenac sodium

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyrazole and thiophene rings could facilitate binding to the active site of enzymes or receptors, while the methanesulfonamide group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide: Lacks the thiophene ring.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Lacks the thiophene ring.

    N-(2-(thiophen-3-yl)ethyl)methanesulfonamide: Lacks the pyrazole ring.

Uniqueness

The presence of both the pyrazole and thiophene rings in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide makes it unique. This combination can result in distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Pyrazole Ring : Known for its biological activity, particularly in anti-inflammatory and antimicrobial properties.
  • Thiophene Ring : Often associated with enhanced pharmacological effects.
  • Methanesulfonamide Group : Contributes to the compound's solubility and bioavailability.

The molecular formula of this compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of 334.39 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antimicrobial Activity : It has shown potential against various bacterial strains, which may be linked to its structural components that disrupt bacterial cell walls or metabolic pathways.

Antiinflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, certain pyrazole derivatives have been reported to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% at specific concentrations . This suggests that this compound may have similar properties.

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of compounds containing pyrazole and thiophene rings. For example, compounds with similar structures were tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)-2-methoxyacetamideLacks thiophene ringModerate anti-inflammatory
N-(2-(thiophen-3-yl)ethyl)-2-methoxyacetamideLacks pyrazole ringLow antimicrobial activity
N-(2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamideLacks methoxy groupVariable activity

Case Studies

Case Study 1: Anti-inflammatory Properties
A study conducted on a series of pyrazole derivatives demonstrated their ability to inhibit inflammatory cytokines. The compound exhibited a significant reduction in TNF-α levels in vitro, suggesting potential use in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of similar compounds against Mycobacterium tuberculosis (MTB). The results indicated that certain derivatives showed up to 98% inhibition at low concentrations, highlighting the potential of pyrazole-containing compounds in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide?

  • Answer: The synthesis typically involves multi-step reactions, including:

  • Pyrazole alkylation: Reacting 3,5-dimethylpyrazole with a thiophene-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophen-3-yl group .
  • Sulfonylation: Methanesulfonyl chloride is used to functionalize the intermediate amine, often requiring controlled temperatures (0–5°C) to minimize side reactions .
  • Purification: Recrystallization from DMF-EtOH (1:1) or column chromatography (silica gel, eluent: CHCl₃/MeOH) is critical to isolate the pure product .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?

  • Answer:

  • 1H/13C NMR: Assign peaks for the pyrazole (δ 2.2–2.4 ppm for methyl groups), thiophene (δ 6.8–7.2 ppm for aromatic protons), and methanesulfonamide (δ 3.1–3.3 ppm for -SO₂CH₃) .
  • X-ray crystallography: Resolves ambiguities in stereochemistry or tautomerism, particularly for the thiophene-pyrazole junction .
  • HRMS: Validates molecular weight (e.g., calculated for C₁₃H₁₈N₃O₂S₂: 336.08 g/mol) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the alkylation of the pyrazole moiety to avoid undesired byproducts?

  • Answer:

  • Temperature control: Short reflux times (1–3 minutes in acetonitrile) reduce side reactions like over-alkylation .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the pyrazole N-1 position .
  • Catalytic additives: Triethylamine or iodine can direct cyclization pathways, as seen in related thiadiazole syntheses .

Q. What strategies mitigate contradictions in spectroscopic data, such as unexpected NMR splitting or IR absorption bands?

  • Answer:

  • Dynamic effects: Thiophene ring puckering or pyrazole-thiophene π-stacking may cause anomalous splitting; variable-temperature NMR (VT-NMR) clarifies dynamic equilibria .
  • Tautomeric analysis: For pyrazole-thiophene hybrids, DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers, aligning with experimental data .
  • Cross-validation: Correlate IR sulfonamide S=O stretches (~1350 cm⁻¹) with X-ray bond lengths (1.43–1.45 Å for S–O) .

Q. How does the electronic nature of the thiophene substituent influence reactivity in downstream functionalization?

  • Answer:

  • Electrophilic substitution: The electron-rich thiophene directs electrophiles to the 2-position, enabling halogenation or nitration for analog synthesis .
  • Coordination chemistry: Thiophene sulfur can act as a ligand in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), but sulfonamide groups may require protection .

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